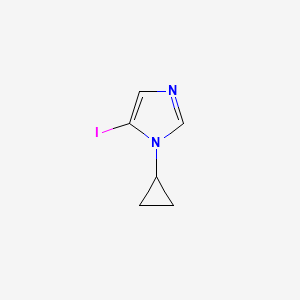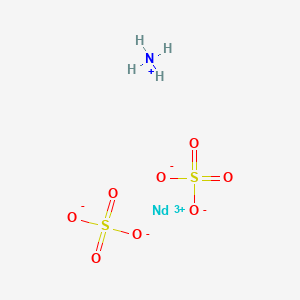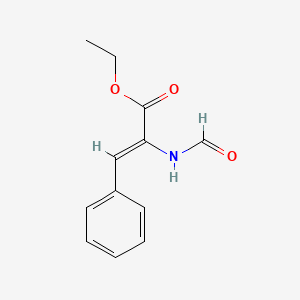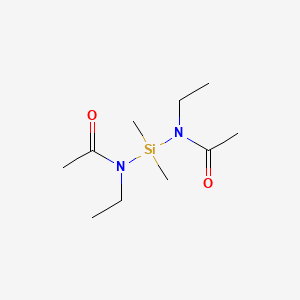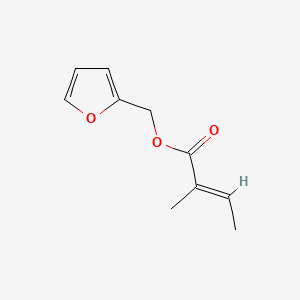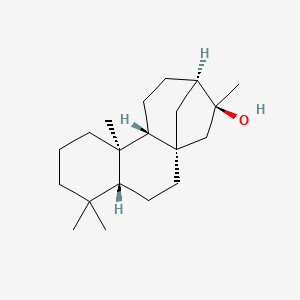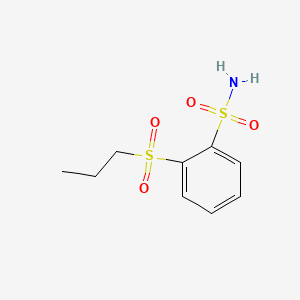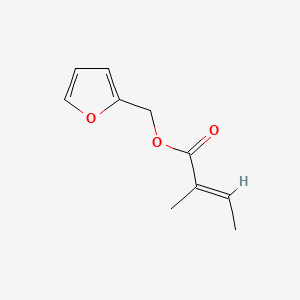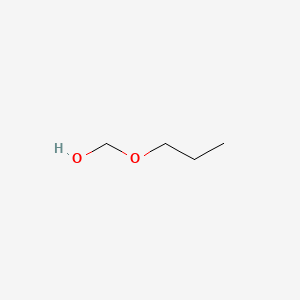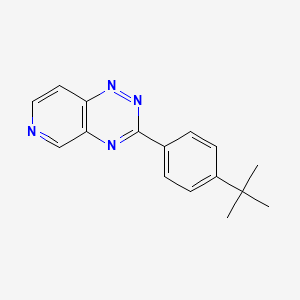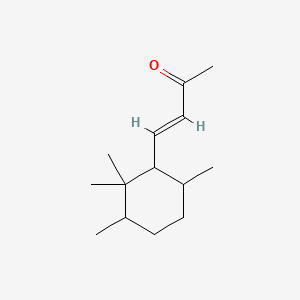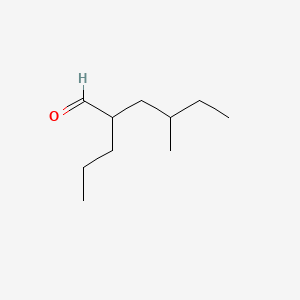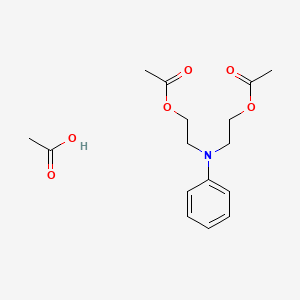
Bis(2-acetoxyethyl)phenylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.35692 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE typically involves the reaction of phenylamine with acetic anhydride and ethylene glycol diacetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylammonium compounds, oxides, and reduced amines .
Aplicaciones Científicas De Investigación
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mecanismo De Acción
The mechanism of action of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- BIS-(2-HYDROXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-METHOXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-ETHOXYETHYL)PHENYLAMMONIUM ACETATE
Uniqueness
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is unique due to its specific acetate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
84030-49-9 |
|---|---|
Fórmula molecular |
C16H23NO6 |
Peso molecular |
325.36 g/mol |
Nombre IUPAC |
acetic acid;2-[N-(2-acetyloxyethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C14H19NO4.C2H4O2/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14;1-2(3)4/h3-7H,8-11H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
QXTMNTHBVVVMBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


